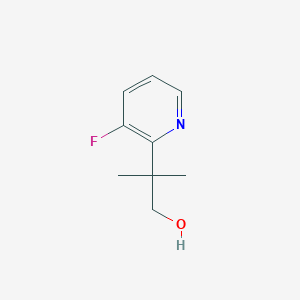

2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-ol

Description

2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-ol is a fluorinated pyridine derivative characterized by a 3-fluoropyridin-2-yl group attached to a branched 2-methylpropan-1-ol moiety. Its molecular formula is C9H12FNO, with a molecular weight of 169.20 g/mol. The compound’s structure combines a pyridine ring substituted with fluorine at the 3-position and a secondary alcohol with a methyl group at the β-carbon.

Properties

Molecular Formula |

C9H12FNO |

|---|---|

Molecular Weight |

169.20 g/mol |

IUPAC Name |

2-(3-fluoropyridin-2-yl)-2-methylpropan-1-ol |

InChI |

InChI=1S/C9H12FNO/c1-9(2,6-12)8-7(10)4-3-5-11-8/h3-5,12H,6H2,1-2H3 |

InChI Key |

CZCSZIDEKJAJCL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CO)C1=C(C=CC=N1)F |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis Process

| Step | Reaction Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Acid Anhydrization | Quinolinic acid reacts with thionyl chloride in 1,2-dichloroethane to form quinoline anhydride | Reflux 16 h, temperature control, HCl gas evolved | Not isolated separately | Tail gas recovery important |

| 2. Esterification | Quinoline anhydride reacts with isopropanol to form 2,3-pyridinedioic acid-2-isopropyl ester | 85 °C reflux 16 h, solvent evaporation, crystallization | 87.19 | White solid obtained by filtration |

| 3. Ammoniation | Ester reacts with triethylamine and diphenylphosphoryl azide (DPPA) in tert-butanol, followed by acid treatment | 20-30 °C addition, reflux 5 h, acid hydrolysis at 0-5 °C, pH adjustment | 82.96 | Produces 3-amino-2-pyridine isopropyl formate |

| 4. Amino Fluorination | 3-amino intermediate reacts with pyridine hydrogen fluoride and sodium nitrite at low temperature | -5 °C to 85 °C, stirring and extraction | Not specified | Converts amino to fluoro group |

| 5. Ester Reduction | 3-fluoro-2-pyridine isopropyl formate reduced with sodium borohydride in methanol | 0 °C addition, reflux 65 °C 2 h | Not specified | Yields 3-fluoropyridine-2-methanol |

This method is characterized by mild reaction conditions, use of inexpensive starting materials, and environmentally friendly processes with low pollution and simple equipment requirements.

Alternative Preparation Methods

Earlier methods involved direct lithiation of 3-fluoropyridine or 6-bromo-3-fluoropyridine with n-butyllithium at very low temperatures (-70 °C), followed by formylation with N,N-dimethylformamide and reduction with sodium borohydride. These methods suffer from:

- High cost of raw materials (3-fluoropyridine or brominated derivatives)

- Use of highly reactive and hazardous reagents (n-butyllithium)

- Low yields (~40%)

- Harsh low-temperature conditions

Functionalization to 2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-ol

While the detailed preparation of this compound is less documented explicitly, it generally involves coupling the 3-fluoropyridine-2-methanol intermediate with a suitable 2-methylpropan-1-ol moiety or its equivalent via nucleophilic substitution or Grignard-type reactions. For example, organolithium or organomagnesium reagents derived from fluoropyridine derivatives can be reacted with ketones or aldehydes to introduce the 2-methylpropan-1-ol side chain.

Analytical and Characterization Data

- The synthesized 3-fluoropyridine-2-methanol intermediate is characterized by ^1H NMR, ^13C NMR, and melting point analysis.

- Typical melting point: 102–107 °C.

- NMR spectra confirm the structure and purity of intermediates and final products.

Summary Table of Key Preparation Parameters

| Parameter | Description | Value/Condition |

|---|---|---|

| Starting Material | Quinolinic acid | Low cost, commercially available |

| Key Reagents | Thionyl chloride, isopropanol, DPPA, sodium borohydride | Used sequentially |

| Reaction Temperatures | 0 °C to reflux (~85 °C) | Mild to moderate |

| Reaction Time | 2–16 hours per step | Varies by step |

| Yield (Esterification) | 87.19% | High yield step |

| Yield (Ammoniation) | 82.96% | High yield step |

| Safety Considerations | HCl gas evolution, use of pyridine hydrogen fluoride | Requires proper ventilation and handling |

| Environmental Impact | Low pollution, green process | Tail gas recovery implemented |

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a corresponding amine or alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the fluorine atom can produce various substituted pyridine derivatives .

Scientific Research Applications

2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-ol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.

Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to enzymes or receptors, altering their activity. This can lead to inhibition or activation of specific biochemical pathways, depending on the target and the context of its use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Structural Differences and Molecular Data

Key Observations:

Fluorine Position: The target compound’s 3-fluoropyridin-2-yl group distinguishes it from analogs like 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol, where fluorine resides at the 5-position.

Alcohol Chain Branching: The 2-methylpropan-1-ol moiety introduces steric hindrance absent in linear-chain analogs (e.g., 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol), which may influence solubility and metabolic stability .

Functional Group Variations: Substitutions such as amino (e.g., 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol) or chloro groups (e.g., 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol) modify polarity and hydrogen-bonding capacity, affecting pharmacokinetic profiles .

Table 2: Hypothesized Property Comparisons

| Property | This compound | 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol | 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol |

|---|---|---|---|

| Lipophilicity (LogP) | Higher (due to branching) | Moderate | Moderate (Cl increases polarity) |

| Hydrogen Bond Donors | 1 (OH) | 2 (OH, NH2) | 1 (OH) |

| Electronic Effects | Electron-withdrawing F at 3-position | Electron-withdrawing F at 5-position | Electron-withdrawing F and Cl |

Discussion:

- Lipophilicity : The branched alcohol chain in the target compound likely enhances membrane permeability compared to linear analogs, making it more suitable for central nervous system (CNS) targeting .

- Hydrogen Bonding: Amino-substituted derivatives (e.g., 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol) exhibit increased hydrogen-bonding capacity, which may improve aqueous solubility but reduce blood-brain barrier penetration .

- Reactivity : The 3-fluoropyridin-2-yl group in the target compound may exhibit distinct reactivity in substitution reactions compared to 5-fluoro analogs due to differing ring activation/deactivation effects .

Biological Activity

2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-ol is a chemical compound characterized by a pyridine ring with a fluorine substitution and a tertiary alcohol functional group. Its molecular structure contributes to its unique biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and potential applications in drug discovery.

The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability. The molecular formula of this compound allows it to engage in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The compound's chiral nature also introduces potential stereoisomerism, influencing its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit various bacterial strains, including N. meningitidis and H. influenzae, with minimum inhibitory concentrations (MIC) ranging from 8 μg/mL to 64 μg/mL depending on the specific strain tested .

Enzyme Interaction

The compound acts as an inhibitor or modulator of several enzymes due to its structural properties. For instance, studies have highlighted its potential to interact with enzymes involved in metabolic pathways, suggesting that it could serve as a scaffold for developing pharmaceuticals targeting specific enzymatic activities.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The fluorine atom enhances binding affinity to certain receptors and enzymes, leading to modulation of their activities. This interaction can result in altered metabolic pathways or inhibition of pathogenic processes.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 2-(3-Chloropyridin-2-yl)-2-methylpropan-1-ol | Chlorine instead of fluorine | Lower lipophilicity; reduced enzyme binding |

| 2-(3-Bromopyridin-2-yl)-2-methylpropan-1-ol | Bromine instead of fluorine | Increased reactivity; variable activity |

| 2-(3-Iodopyridin-2-yl)-2-methylpropan-1-ol | Iodine instead of fluorine | Higher molecular weight; affects pharmacokinetics |

The fluorinated derivative shows enhanced metabolic stability and lipophilicity compared to its halogenated analogs, making it particularly valuable in drug development.

Case Studies

Several case studies have been conducted to explore the biological activity of this compound:

- Study on Antimicrobial Activity : A study demonstrated that this compound displayed moderate antibacterial activity against various Gram-positive and Gram-negative bacteria. The compound was effective in reducing bacterial load in infected cell cultures .

- Mechanistic Study : Another study focused on elucidating the mechanism by which this compound inhibits enzyme activity. It was found that the fluorine substitution plays a critical role in enhancing binding affinity to target enzymes involved in bacterial metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.